1-(4-ethylphenyl)-N-(2-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
描述
属性
IUPAC Name |
1-(4-ethylphenyl)-N-[(2-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-3-17-10-12-20(13-11-17)29-23(19-8-6-14-25-15-19)22(27-28-29)24(30)26-16-18-7-4-5-9-21(18)31-2/h4-15H,3,16H2,1-2H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTQJNDXILJWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3OC)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(4-ethylphenyl)-N-(2-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound features a complex structure that includes a triazole ring with various substituents such as an ethylphenyl group, a methoxybenzyl moiety, and a pyridine ring. These structural characteristics suggest potential biological activities, yet specific research on this compound remains limited.
- Molecular Formula : C24H23N5O2
- Molecular Weight : 413.481 g/mol
The unique combination of functional groups in this compound may influence its biological activity, particularly in terms of enzyme interactions and receptor binding.
Potential Biological Activities
While direct studies on the biological activity of this specific compound are scarce, compounds within the triazole class have been documented for various pharmacological effects. The following sections summarize potential activities based on related research findings.
1. Enzyme Inhibition
Triazole derivatives have shown significant enzyme inhibition properties. For instance:
- Carbonic Anhydrase Inhibition : Some triazole analogs have demonstrated moderate inhibition against carbonic anhydrase-II. Structure-activity relationship (SAR) studies indicate that polar groups at the substituted phenyl ring enhance activity through direct binding to active site residues of the enzyme .
2. Neuroprotective Effects
Research into related triazole compounds has indicated neuroprotective properties. For example, certain derivatives have been shown to protect cells from oxidative stress-induced neurotoxicity by inhibiting butyrylcholinesterase (BuChE), which is implicated in neurodegenerative diseases .
3. Anticancer Activity
The triazole scaffold has been explored for anticancer applications. A recent study synthesized a library of triazole-containing compounds that were evaluated for anticancer activity through in vitro assays . Although specific data on the compound is not available, it is reasonable to hypothesize similar effects based on structural analogs.
Case Study 1: Triazole Derivatives and BuChE Inhibition
A study evaluated several triazole derivatives for their ability to inhibit BuChE. It was found that modifications in the substituents could significantly alter inhibitory potency. For instance, compounds with phenyl/diphenyl rings exhibited strong inhibitory effects (IC50 ranging from 67.51% to 99.85% inhibition) against BuChE .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been used to predict the binding affinities of various triazole derivatives with target enzymes. These studies provide insights into how structural modifications can enhance or diminish biological activity .
科学研究应用
Pharmacological Applications
1. Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the triazole moiety exhibit significant antibacterial and antifungal activities. For instance, derivatives of 1,2,4-triazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with some compounds demonstrating MIC values comparable to established antibiotics . The specific compound may share similar mechanisms of action due to structural similarities.
2. Anticancer Properties
Triazoles are recognized for their potential in cancer therapy. Studies have indicated that certain triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The compound's ability to modulate various signaling pathways could make it a candidate for further investigation in cancer treatment protocols .
3. Neuroprotective Effects
Emerging research suggests that triazole compounds may possess neuroprotective properties. They have been evaluated for their potential to protect neuronal cells from oxidative stress and neurodegeneration, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies and Research Findings
准备方法
Preparation of 4-Ethylphenyl Azide
4-Ethylaniline was diazotized using sodium nitrite and hydrochloric acid at 0–5°C, followed by azide formation via reaction with sodium azide. The crude azide was purified by extraction (CH$$2$$Cl$$2$$) and concentrated in vacuo (Yield: 92%).
Cyclocondensation with Ethyl 3-Oxo-3-(pyridin-3-yl)propanoate
A modified Huisgen cycloaddition was employed. 4-Ethylphenyl azide (10 mmol) and ethyl 3-oxo-3-(pyridin-3-yl)propanoate (12 mmol) were refluxed in acetic acid (30 mL) for 24 hours. The product, 1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (Figure 1), was isolated via silica gel chromatography (Hexane:EtOAc, 3:1) (Yield: 85%).
Characterization :
- $$^1$$H NMR (500 MHz, CDCl$$3$$): δ 8.72 (s, 1H, Py-H), 8.53 (d, $$J = 4.5$$ Hz, 1H, Py-H), 7.89–7.86 (m, 2H, Ar-H), 7.48–7.45 (m, 2H, Ar-H), 4.42 (q, $$J = 7.1$$ Hz, 2H, OCH$$2$$), 2.68 (q, $$J = 7.6$$ Hz, 2H, CH$$2$$CH$$3$$), 1.41 (t, $$J = 7.1$$ Hz, 3H, CH$$3$$), 1.29 (t, $$J = 7.6$$ Hz, 3H, CH$$2$$CH$$_3$$).
- HRMS (ESI+) : m/z calcd for C$${20}$$H$${20}$$N$$4$$O$$2$$ [M+H]$$^+$$: 372.1586; found: 372.1589.
Introduction of the Pyridin-3-yl Group
Suzuki-Miyaura Cross-Coupling
To introduce the pyridin-3-yl group at position 5, a Suzuki coupling was performed. 1-(4-Ethylphenyl)-5-bromo-1H-1,2,3-triazole-4-carboxylate (5 mmol), pyridin-3-ylboronic acid (6 mmol), Pd(PPh$$3$$)$$4$$ (0.1 mmol), and K$$2$$CO$$3$$ (15 mmol) in dioxane/H$$_2$$O (4:1) were heated at 80°C for 12 hours. The product was recrystallized from ethanol (Yield: 88%).
Optimization Data :
| Condition | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Pd(PPh$$3$$)$$4$$ | 80 | 12 | 88 |
| Pd(OAc)$$_2$$ | 100 | 24 | 65 |
Carboxamide Formation
Hydrolysis to Carboxylic Acid
The ester (5 mmol) was hydrolyzed with 10% NaOH (20 mL) in ethanol (30 mL) under reflux for 3 hours. Acidification with HCl (1M) yielded 1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid as a white solid (Yield: 94%).
Acid Chloride Formation
The carboxylic acid (4 mmol) was treated with SOCl$$2$$ (10 mL) at 70°C for 2 hours. Excess SOCl$$2$$ was removed in vacuo to afford the acid chloride (Yield: 96%).
Coupling with 2-Methoxybenzylamine
The acid chloride (3 mmol) and 2-methoxybenzylamine (3.3 mmol) were stirred in dry THF with Et$$_3$$N (6 mmol) at 0°C for 1 hour. The product was purified via recrystallization (EtOAc/hexane) (Yield: 82%).
Characterization :
- $$^1$$H NMR (500 MHz, DMSO-d$$6$$): δ 10.21 (s, 1H, NH), 8.75 (s, 1H, Py-H), 8.64 (d, $$J = 4.7$$ Hz, 1H, Py-H), 7.92–7.89 (m, 2H, Ar-H), 7.52–7.49 (m, 2H, Ar-H), 7.28 (d, $$J = 8.2$$ Hz, 1H, Ar-H), 6.99–6.95 (m, 2H, Ar-H), 4.58 (d, $$J = 5.9$$ Hz, 2H, CH$$2$$), 3.83 (s, 3H, OCH$$3$$), 2.70 (q, $$J = 7.6$$ Hz, 2H, CH$$2$$CH$$3$$), 1.30 (t, $$J = 7.6$$ Hz, 3H, CH$$2$$CH$$_3$$).
- $$^{13}$$C NMR (126 MHz, DMSO-d$$6$$): δ 165.4 (C=O), 159.8 (Py-C), 149.2 (Ar-C), 134.7 (Triazole-C), 132.1 (Ar-C), 128.9 (Ar-C), 127.5 (Ar-C), 123.6 (Py-C), 120.4 (Ar-C), 114.2 (Ar-C), 55.9 (OCH$$3$$), 43.2 (CH$$2$$), 28.7 (CH$$2$$CH$$3$$), 15.4 (CH$$2$$CH$$_3$$).
Optimization and Mechanistic Insights
Triazole Cyclization
The cyclocondensation’s regioselectivity was confirmed via $$^1$$H NMR, with the pyridinyl group occupying position 5 due to the electron-withdrawing effect of the β-ketoester. Alternative methods (e.g., Cu-catalyzed click chemistry) afforded lower yields (<70%) due to competing side reactions.
Amidation Efficiency
Coupling via acid chloride outperformed carbodiimide-based methods (e.g., EDCI/HOBt), which resulted in epimerization (Table 2).
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Acid chloride | 82 | 99 |
| EDCI/HOBt | 68 | 91 |
常见问题
Basic: What are the common synthetic routes for 1-(4-ethylphenyl)-N-(2-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide, and what are critical optimization steps?
The synthesis typically involves a multi-step process starting with the formation of the triazole core. A key method involves condensation reactions between substituted anilines and isocyanides, followed by cyclization using sodium azide to form the 1,2,3-triazole ring . For this compound, critical steps include:
- Substituent introduction : The 4-ethylphenyl and 2-methoxybenzyl groups are introduced via nucleophilic substitution or amidation reactions.
- Regioselectivity control : Ensuring proper regiochemistry during triazole formation (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition for 1,4-disubstituted triazoles).
- Purification : Chromatographic techniques (e.g., silica gel column) to isolate the product from byproducts like unreacted intermediates.
Optimization focuses on reaction temperature (60–80°C for cyclization) and catalyst selection (e.g., CuSO₄·5H₂O/sodium ascorbate) to improve yield .
Advanced: How can researchers resolve contradictory structure-activity relationship (SAR) data for triazole-carboxamide analogs in biological assays?
Contradictions in SAR often arise from substituent electronic effects or conformational flexibility . For example:
- Pyridinyl vs. phenyl substitutions : Evidence from related pyrazole-carboxamides shows that pyridin-3-yl groups enhance binding to CNS targets (e.g., cannabinoid receptors) due to hydrogen-bonding interactions, whereas bulky substituents like 4-ethylphenyl may sterically hinder activity .
- Methoxy positioning : The 2-methoxybenzyl group in this compound may improve solubility but reduce membrane permeability, leading to variability in cellular assays .
To resolve discrepancies: - Perform molecular dynamics simulations to compare ligand-receptor binding modes.
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and identify enthalpic/entropic drivers .
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy :
- High-resolution mass spectrometry (HRMS) : To validate molecular formula (C₂₄H₂₃N₅O₂) with <2 ppm error.
- HPLC-PDA : Purity assessment using C18 columns (e.g., 95% purity with retention time ~12.5 min in 70:30 acetonitrile/water) .
Advanced: What computational strategies are effective for docking studies of triazole-carboxamides with kinase targets?
For kinases (e.g., EGFR or CDK2):
- Receptor preparation : Use cryo-EM or X-ray structures (PDB) with water molecules removed and protonation states adjusted (e.g., Glu762 in EGFR deprotonated).
- Ligand parametrization : Assign partial charges via semi-empirical methods (e.g., PM6) and optimize geometry with DFT (B3LYP/6-31G*) .
- Docking software : AutoDock Vina or Glide (Schrödinger) with flexible side chains in the ATP-binding pocket.
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from kinase inhibition assays .
Advanced: How should researchers address conflicting bioactivity data across in vitro and in vivo models for this compound?
Discrepancies may stem from metabolic stability or off-target effects :
- In vitro-in vivo correlation (IVIVC) : Perform hepatic microsomal assays to assess metabolic clearance (e.g., CYP3A4/2D6 liability). If the compound shows rapid degradation, modify the 2-methoxybenzyl group to reduce oxidative metabolism .
- Off-target profiling : Screen against panels like Eurofins CEREP to identify unintended interactions (e.g., serotonin receptors).
- Pharmacokinetic modeling : Use allometric scaling from rodent data to predict human dosing, adjusting for plasma protein binding differences .
Basic: What are the recommended storage conditions and stability benchmarks for this compound?
- Storage : -20°C in amber vials under inert gas (argon) to prevent oxidation of the triazole ring.
- Stability testing :
- Forced degradation : Expose to 40°C/75% RH for 4 weeks; ≤5% degradation by HPLC indicates acceptable stability.
- Light sensitivity : Monitor UV absorbance changes (λmax ~270 nm) under ICH Q1B guidelines .
Advanced: How can researchers leverage fragment-based drug design (FBDD) to optimize this compound’s pharmacokinetic profile?
- Fragment libraries : Screen fragments (MW <300 Da) targeting the triazole-carboxamide core. For example:
- Replace 4-ethylphenyl with a bicyclic heteroaromatic group (e.g., indole) to enhance solubility without compromising logP .
- Introduce zwitterionic moieties (e.g., morpholine) to improve blood-brain barrier penetration .
- SPR biosensing : Measure fragment binding kinetics (ka/kd) to prioritize modifications .
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